(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone
Overview
Description
4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (4-APM) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic substance derived from the reaction of 4-aminophenol and 3-methylpiperidine. 4-APM has been studied for its use in a variety of applications, including drug design, drug delivery, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds related to (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone. For instance, Shahana and Yardily (2020) synthesized novel thiazol and thiophene derivatives, employing spectral characterization, density functional theory (DFT), and molecular docking studies to understand their structural properties and potential antibacterial activities. These studies provide a foundation for understanding the chemical behavior and potential applications of similar compounds, including (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Shahana & Yardily, 2020).
Molecular Docking and Activity Studies
Molecular docking studies have been used to predict the interaction of compounds with biological targets. For example, FathimaShahana and Yardily (2020) conducted molecular docking to explore antiviral activities and pharmacokinetic behavior, highlighting the method's utility in assessing the biological activities of novel compounds, including potential applications of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone in drug design and discovery (FathimaShahana & Yardily, 2020).
Novel Synthetic Methods
Research also extends to developing new synthetic methods that could be applicable to (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone. Largeron and Fleury (1998) described a novel electrochemical synthesis approach for producing benzoxazine derivatives, showcasing innovative methods that could be adapted for synthesizing and modifying compounds like (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone, potentially enhancing its applications in chemical research (Largeron & Fleury, 1998).
Nonlinear Optical Materials
Another area of research involves exploring compounds for their nonlinear optical (NLO) properties. Revathi et al. (2018) synthesized and characterized a piperidine derivative, analyzing its structural and NLO properties. Such studies suggest the potential for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone derivatives to be investigated for NLO applications, contributing to the development of materials with specific optical characteristics (Revathi et al., 2018).
properties
IUPAC Name |
(4-aminophenyl)-(3-methylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJYGKJDHDGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390413 | |
Record name | (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone | |
CAS RN |
79868-21-6 | |
Record name | (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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